1,3-Dithiolane-2,4,5-trithione
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Overview
Description
1,3-Dithiolane-2,4,5-trithione: is a heterocyclic compound that belongs to the class of 1,3-dithiole-2-thionesIt is also a key intermediate in the synthesis of substituted tetrathiafulvalenes, which are known for their electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiolane-2,4,5-trithione can be synthesized through the oxidation of bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolate) zincate with iodine at low temperatures (around -55°C). Alternatively, sulfur dioxide chloride or oxalyl chloride can be used as oxidizing agents at room temperature .
Industrial Production Methods: The industrial production of this compound typically involves the [4+2] cycloaddition of the this compound oligomer to various unsaturated acyclic, carbocyclic, and heterocyclic compounds. This method allows for the production of a sufficient quantity of the compound suitable for use without further purification .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiolane-2,4,5-trithione undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine, sulfur dioxide chloride, and oxalyl chloride.
Substitution: It can participate in substitution reactions with various unsaturated compounds, such as cyclohexene, cyclopentene, and norbornene.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, sulfur dioxide chloride, oxalyl chloride.
Reaction Conditions: Low temperatures for iodine oxidation (-55°C), room temperature for sulfur dioxide chloride and oxalyl chloride reactions.
Major Products: The major products formed from these reactions include substituted tetrathiafulvalenes, which are derivatives of bis(ethylenedithio)tetrathiafulvalene .
Scientific Research Applications
1,3-Dithiolane-2,4,5-trithione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dithiolane-2,4,5-trithione involves its ability to undergo [4+2] cycloaddition reactions with various unsaturated compounds. This allows for the modification of its molecular structure, leading to the formation of substituted tetrathiafulvalenes. These reactions typically involve the initial nucleophilic attack by the thiolate anion on the halogen atom .
Comparison with Similar Compounds
- 1,3-Dithiolane-2-thione
- 1,3-Dithiane
- 1,3-Dithiolane
Comparison: 1,3-Dithiolane-2,4,5-trithione is unique due to its ability to form substituted tetrathiafulvalenes through [4+2] cycloaddition reactions. This property distinguishes it from other similar compounds like 1,3-dithiolane-2-thione and 1,3-dithiane, which do not exhibit the same level of reactivity and versatility in forming electronic materials .
Properties
IUPAC Name |
1,3-dithiolane-2,4,5-trithione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3S5/c4-1-2(5)8-3(6)7-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQVDMLKRDJLKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)C(=S)SC(=S)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123399-69-9 |
Source
|
Record name | 1,3-Dithiolane-2,4,5-trithione, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123399-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80365801 |
Source
|
Record name | 1,3-dithiolane-2,4,5-trithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123399-69-9 |
Source
|
Record name | 1,3-dithiolane-2,4,5-trithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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